N-(2,2-dimethoxyethyl)urea
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Overview
Description
N-(2,2-dimethoxyethyl)urea is a urea derivative that is part of a broader class of organic compounds characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. Urea derivatives are of significant interest in organic chemistry due to their versatility in a wide range of chemical reactions and their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea involves a double lithiation on the nitrogen and ortho to the directing metalating group, followed by reactions with electrophiles to yield substituted products . Another synthesis approach for a related compound, N,N'-dimethoxy-N,N'-dimethylurea, involves the addition of bis(trichloromethyl) carbonate to N-methoxy-N-methylamine, resulting in a 78% yield . These methods highlight the reactivity of urea derivatives and their potential for functionalization.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the orientation of substituents around the urea moiety. For example, in 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the 2,5-dimethoxyphenyl moiety is almost planar, and the dihedral angle between the benzene ring and the urea plane is 13.86° . Similarly, N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea exhibits a dihedral angle of 20.95° between the 2,5-dimethoxyphenyl ring and the urea plane . These structural details are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Urea derivatives participate in a variety of chemical reactions. The lithiation and subsequent reactions with electrophiles, as mentioned in the synthesis of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrate the compounds' ability to form carbon-nitrogen bonds and introduce various functional groups . The reactivity of these compounds can be further manipulated through the introduction of different substituents, which can influence the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonds, such as the intramolecular N-H...O hydrogen bond found in 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, contributes to the stability of the molecular structure and affects the compound's melting point, solubility, and crystalline form . Additionally, the crystal structure of 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea reveals inter- and intramolecular hydrogen bonds and weak C-H...O interactions, which are important for understanding the compound's behavior in the solid state .
Scientific Research Applications
Synthesis and Biological Activity Studies
- Chemical Synthesis : N-(2,2-dimethoxyethyl)urea derivatives have been synthesized for potential biological activity studies. For instance, Brzozowski and Sławiński (2004) synthesized 1-(arylsulfonyl)-3-(2,2-dimethoxyethyl)ureas by reacting 1-(phenylsulfonyl)ureas with aminoacetaldehyde dimethyl acetal. These compounds were screened for activity against human tumor cell lines but showed inactivity in preliminary tests (Brzozowski & Sławiński, 2004).
Agriculture and Environmental Impact
- Agricultural Fertilizers : Studies on urea, a related compound, have focused on its role as a nitrogen fertilizer in agriculture. For example, Souza et al. (2019) explored the effects of urea additives on agronomic performance and nitrogen losses in potato production (Souza, Rosen, & Venterea, 2019). Similarly, Yang et al. (2019) synthesized and characterized dimethylolurea, a modified urea, as a slow-release nitrogen source for crop production, demonstrating its potential to reduce nitrogen leaching and enhance crop yield (Yang et al., 2019).
Biomedical and Biosensor Applications
- Biosensors : N-(2,2-dimethoxyethyl)urea derivatives have been used in the development of biosensors. Shalini et al. (2014) developed an amperometric urea biosensor based on the immobilization of urease on nitrogen-incorporated diamond nanowire electrodes (Shalini et al., 2014). Erfkamp, Guenther, and Gerlach (2019) created a piezoresistive hydrogel biosensor for urea detection, showcasing its application in industrial and biomedical fields (Erfkamp, Guenther, & Gerlach, 2019).
Quantum Mechanical and Molecular Studies
- Quantum Mechanical Properties : The molecular structure and properties of N-N'-dimethylethylene urea, a similar compound, have been studied using spectral methods and quantum mechanical calculations. These studies provide insights into the molecule's interactions, energy distributions, and potential application in ATP-hydrolysing inhibition (Biointerface Research in Applied Chemistry, 2021).
Environmental and Soil Science
- Soil Science and Nitrogen Loss Mitigation : Research on urea, closely related to N-(2,2-dimethoxyethyl)urea, has focused on its environmental impact, particularly in terms of nitrogen loss through ammonia volatilization. Studies like that of Nikolajsen, Pacholski, and Sommer (2020) have evaluated the use of urease inhibitors in reducing ammonia emissions from urea-ammonium nitrate solutions applied as fertilizers (Nikolajsen, Pacholski, & Sommer, 2020).
Future Directions
Future research directions include boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP . This work not only highlights the critical role of the abundant Mo active sites for urea electrosynthesis but also provides a new mechanism for C–N coupling, which may be used to further develop other efficient electrocatalysts .
properties
IUPAC Name |
2,2-dimethoxyethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCUGCUILLCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)urea |
Citations
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